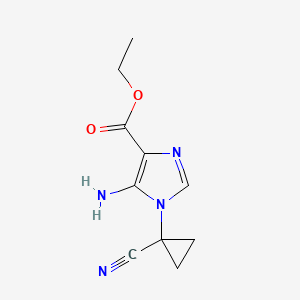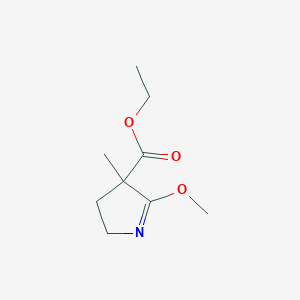
ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate, also known as 5-AIC, is an organic compound with the molecular formula C9H10N2O2. It is a derivative of imidazole and has a cyclopropyl group attached to the nitrogen atom of the imidazole ring. 5-AIC is a versatile building block in organic synthesis and has been used in a variety of applications in research and industry.
Mécanisme D'action
The mechanism of action of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is not fully understood. However, it is believed that the cyclopropyl group attached to the nitrogen atom of the imidazole ring can interact with the enzyme active site and modulate its activity. This interaction can lead to the formation of an intermediate complex, which can then be converted into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate are not well-understood. However, it has been shown to have some anti-inflammatory and anti-cancer properties. In addition, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. However, there are some limitations to its use, such as its instability in aqueous solutions, its potential to form undesired byproducts, and its potential to interfere with other reactions.
Orientations Futures
Future research into ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate could focus on its potential applications in drug discovery, its potential as a building block for the synthesis of complex molecules, its potential for use in biocatalysis, and its potential for use in materials science. In addition, further research could focus on the mechanism of action of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate and its biochemical and physiological effects.
Méthodes De Synthèse
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can be synthesized through a two-step process. The first step involves the reaction of the cyclopropyl cyanide with ethyl imidazole-4-carboxylate in an aqueous solution of sodium hydroxide. This reaction forms the intermediate, ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate, which is then isolated and purified. The second step involves the reaction of the intermediate with an aqueous solution of sodium hydroxide to form the final product.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has been used in a variety of research applications, including the synthesis of biologically active compounds, the preparation of catalysts for organic transformations, and the study of enzyme-catalyzed reactions. It has also been used as a building block for the synthesis of pharmaceuticals, such as anti-cancer drugs, and for the preparation of materials for magnetic resonance imaging (MRI).
Propriétés
IUPAC Name |
ethyl 5-amino-1-(1-cyanocyclopropyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-9(15)7-8(12)14(6-13-7)10(5-11)3-4-10/h6H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFQWSXPBLMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2(CC2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)





![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
